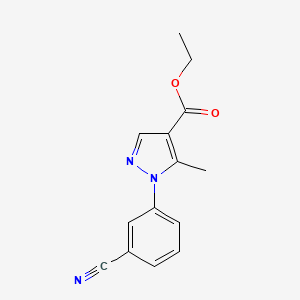

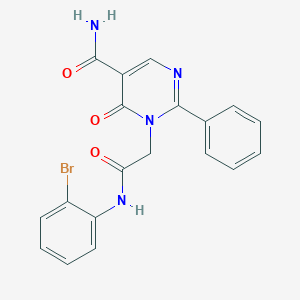

![molecular formula C20H17N3O2S2 B2574009 2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309626-37-5](/img/structure/B2574009.png)

2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound. It is a derivative of thiazolo[5,4-b]pyridine . These compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth and proliferation .

Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis

These N-heterocyclic compounds were characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

The chemical reactions of these compounds involve various steps including alkylation, cyanethylation, hydrolysis, and acylation . The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can help protect cells from damage caused by free radicals and reactive oxygen species, which are implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders.

Analgesic Activity

These compounds have also been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications, particularly for conditions that are not well-managed by current treatments.

Anti-inflammatory Activity

Thiazole derivatives have been shown to have anti-inflammatory effects . This could potentially make them useful in treating conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.

Antimicrobial Activity

These compounds have demonstrated antimicrobial activity, making them potentially useful in the fight against bacterial infections .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal effects . This could make them useful in treating fungal infections, which are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of viral infections, including those caused by influenza and HIV.

Diuretic Activity

These compounds have been found to have diuretic effects . This could potentially make them useful in the treatment of conditions such as hypertension and heart failure, where reducing fluid buildup can be beneficial.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic effects . This could potentially make them useful in the treatment of cancer, either alone or in combination with other treatments.

Wirkmechanismus

Target of Action

The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha). PI3Kα is a crucial enzyme involved in cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Activation of PI3Kα leads to downstream effects related to cell growth, survival, and metabolism .

Mode of Action

The compound interacts with PI3Kα through its electron-deficient aryl group . Specifically, the more acidic sulfonamide NH proton in the compound forms a strong charged interaction with Lys802 in the PI3Kα active site. This interaction modulates PI3Kα activity, affecting downstream signaling pathways .

Biochemical Pathways

The affected pathways include the PI3K/Akt/mTOR pathway. Inhibition of PI3Kα disrupts the phosphorylation cascade, leading to altered cell proliferation, survival, and metabolism. Additionally, downstream targets such as Akt and mTOR are impacted, influencing cell growth and protein synthesis .

Pharmacokinetics

The compound’s pharmacokinetic properties play a crucial role in its efficacy:

- It is well-absorbed after oral administration. It exhibits moderate tissue distribution, with a preference for certain organs. Metabolized primarily by liver enzymes. Elimination occurs mainly via renal excretion. Its bioavailability depends on factors like solubility and permeability .

Result of Action

At the molecular and cellular levels, the compound’s action leads to:

- Altered cell cycle progression due to PI3Kα inhibition. Changes in apoptotic pathways. Impact on glucose metabolism and lipid synthesis. Influence on cell motility and invasiveness .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can affect the compound’s stability and efficacy. For instance, variations in gastric pH may impact its absorption, while drug interactions could alter its metabolism .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-13-5-6-14(2)18(12-13)27(24,25)23-16-9-7-15(8-10-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEBZVZAWAWFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

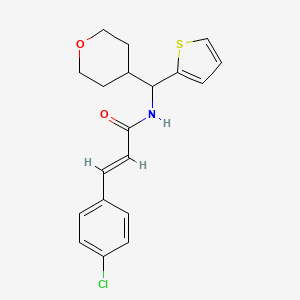

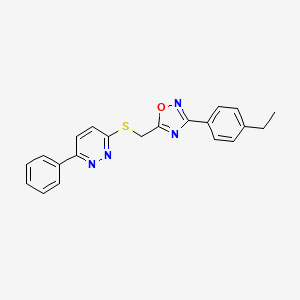

![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2573928.png)

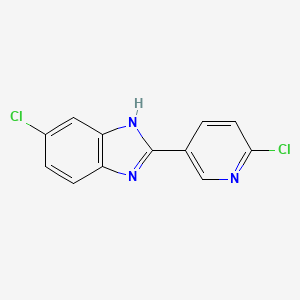

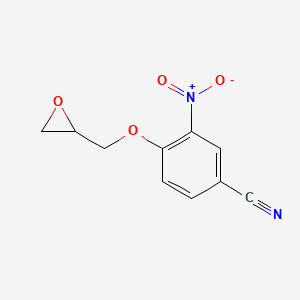

![4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2573929.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2573933.png)

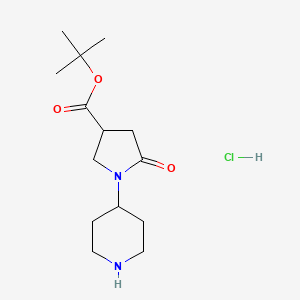

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2573946.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2573947.png)